(R)-2-(Methoxymethyl)piperidine hydrochloride
Overview
Description
®-2-(Methoxymethyl)piperidine hydrochloride is a chiral compound belonging to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(Methoxymethyl)piperidine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of ®-2-(Methoxymethyl)piperidine.
Methoxymethylation: The piperidine ring is functionalized by introducing a methoxymethyl group. This step often involves the use of methoxymethyl chloride in the presence of a base such as sodium hydride.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production methods for ®-2-(Methoxymethyl)piperidine hydrochloride may involve similar steps but are optimized for higher yields and cost-effectiveness. These methods often include:
Catalytic Hydrogenation: Using catalysts to improve reaction efficiency.
Continuous Flow Reactors: To enhance reaction control and scalability.
Chemical Reactions Analysis
Types of Reactions: ®-2-(Methoxymethyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve bases like sodium hydride and solvents like dimethylformamide.
Major Products:
Oxidation: N-oxides of ®-2-(Methoxymethyl)piperidine.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
®-2-(Methoxymethyl)piperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals.
Organic Synthesis: Serves as a building block for complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-(Methoxymethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Piperidine: The parent compound, lacking the methoxymethyl group.
®-3-Amino piperidine hydrochloride: Another chiral piperidine derivative with different functionalization.
Piperine: A naturally occurring piperidine alkaloid with distinct biological activities.
Uniqueness: ®-2-(Methoxymethyl)piperidine hydrochloride is unique due to its specific chiral configuration and functional group, which confer distinct chemical reactivity and biological properties compared to other piperidine derivatives.
Properties
IUPAC Name |
(2R)-2-(methoxymethyl)piperidine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-9-6-7-4-2-3-5-8-7;/h7-8H,2-6H2,1H3;1H/t7-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJIISYICORWPY-OGFXRTJISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCCN1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]1CCCCN1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
688809-99-6 | |
Record name | Piperidine, 2-(methoxymethyl)-, hydrochloride (1:1), (2R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=688809-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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